beta-NADP-dialdehyde

Cytochrome P450 Flavoprotein affinity labeling NADPH reductase

Beta‑NADP‑dialdehyde (CAS 102281‑43‑6), also systematically referred to as periodate‑oxidized NADP⁺, 2′,3′‑dialdehyde NADP⁺, or oNADP⁺, is the sodium salt of the dialdehyde derivative of β‑nicotinamide adenine dinucleotide phosphate obtained by periodate cleavage of the ribose 2′,3′‑cis‑diol. The compound retains the complete adenylate‑pyridinium scaffold of native NADP⁺ but replaces the vicinal diol with two reactive aldehyde functions, enabling reversible Schiff‑base formation and irreversible covalent attachment to lysine residues within nucleotide‑binding pockets.

Molecular Formula C21H27N7NaO17P3+
Molecular Weight 765.4 g/mol
Cat. No. B12279470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-NADP-dialdehyde
Molecular FormulaC21H27N7NaO17P3+
Molecular Weight765.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na]
InChIInChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1
InChIKeySVRCQLPQIMPAAT-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta‑NADP‑dialdehyde Procurement Guide: Key Chemical Identity and Core Properties


Beta‑NADP‑dialdehyde (CAS 102281‑43‑6), also systematically referred to as periodate‑oxidized NADP⁺, 2′,3′‑dialdehyde NADP⁺, or oNADP⁺, is the sodium salt of the dialdehyde derivative of β‑nicotinamide adenine dinucleotide phosphate obtained by periodate cleavage of the ribose 2′,3′‑cis‑diol . The compound retains the complete adenylate‑pyridinium scaffold of native NADP⁺ but replaces the vicinal diol with two reactive aldehyde functions, enabling reversible Schiff‑base formation and irreversible covalent attachment to lysine residues within nucleotide‑binding pockets [1]. This dual recognition/reactivity profile distinguishes it from simple competitive cofactor analogs and underpins its principal application as an active‑site‑directed affinity label and mechanistic probe for NADP⁺‑dependent enzymes [2].

Why Beta‑NADP‑dialdehyde Cannot Be Replaced by Generic NADP⁺ Analogs


Superficially interchangeable NADP⁺ derivatives—such as 3‑aminopyridine‑NADP⁺, thionicotinamide‑NADP⁺, or the corresponding periodate‑oxidized NAD⁺ (oNAD⁺)—exhibit divergent binding affinities, covalent‑modification capacities, and enzyme‑selectivity profiles that preclude simple substitution. For instance, oNADP⁺ binds NADPH‑cytochrome P‑450 reductase with a Ki approximately one order of magnitude lower than oNAD⁺ yet, unlike oNAD⁺, does not form a covalent adduct with this flavoprotein [1]. Conversely, in NAD‑dependent isocitrate dehydrogenase, oNADP⁺ and oNADPH drive total inactivation whereas oNAD⁺ and oNADH leave 40 % residual activity, demonstrating that the 2′‑phosphate moiety dictates both the target spectrum and the inactivation endpoint [2]. These quantitative disparities mean that selecting the wrong dialdehyde congener can lead to incomplete labeling, off‑target modification, or misinterpretation of active‑site architecture.

Quantitative Comparator Evidence: Beta‑NADP‑dialdehyde vs. Closest Analogs


10‑Fold Discrimination Between oNADP⁺ and oNAD⁺ at NADPH‑Cytochrome P‑450 Reductase

In a direct head‑to‑head study on purified NADPH‑cytochrome P‑450 reductase, periodate‑oxidized NADP⁺ (oNADP⁺) acted as a competitive inhibitor with Ki ≈ 10 µM, while periodate‑oxidized NAD⁺ (oNAD⁺) exhibited a Ki greater than 100 µM [1]. Despite its higher affinity, oNADP⁺ did not form a covalent bond with the reductase, whereas oNAD⁺ covalently modified the enzyme at the NADPH‑binding site [2]. This orthogonal selectivity—high‑affinity reversible binding without covalent modification—allows oNADP⁺ to probe the coenzyme‑binding pocket without permanently disabling the enzyme, a property not shared by oNAD⁺.

Cytochrome P450 Flavoprotein affinity labeling NADPH reductase

Sub‑Nanomolar Inhibition of Human Placental Estradiol‑17β Dehydrogenase by oNADP⁺

Periodate‑oxidized NADP⁺ competitively inhibits the NAD⁺‑linked activity of human placental estradiol‑17β dehydrogenase with an apparent Ki of 0.047 µM (47 nM) [1]. Inhibition was fully reversed by dialysis or gel filtration, confirming the absence of covalent modification at this locus. Notably, the compound did not inhibit the NADP⁺‑linked activity of the same enzyme, demonstrating cofactor‑specific discrimination within a single active site [1]. This sub‑micromolar potency against the NAD⁺‑dependent dehydrogenase activity is approximately two orders of magnitude stronger than the Ki values reported for oNADP⁺ against other oxidoreductases (e.g., 1.8 mM for glucose‑6‑phosphate dehydrogenase) [2].

Steroid metabolism 17β‑HSD Affinity labeling

Differential Binding Affinity of oNADP⁺ vs. 3‑Aminopyridine‑NADP⁺ at 6‑Phosphogluconate Dehydrogenase

In a direct comparative binding study with Candida utilis 6‑phosphogluconate dehydrogenase, periodate‑oxidized NADP⁺ exhibited a dissociation constant (Kdiss) of 42 µM, whereas 3‑aminopyridine adenine dinucleotide phosphate (3‑APADP) bound with a Kdiss of 6.2 µM [1]. Upon addition of the substrate 6‑phosphogluconate, the Kdiss of oNADP⁺ decreased to 3.5 µM while that of 3‑APADP decreased to 2.4 µM [1]. Although 3‑APADP shows ~7‑fold tighter binding in the absence of substrate and ~1.5‑fold tighter binding in its presence, only oNADP⁺ contains the reactive dialdehyde groups required for subsequent covalent attachment via sodium borohydride reduction [2]. This trade‑off between equilibrium affinity and covalent‑modification capacity makes oNADP⁺ the preferred choice when irreversible active‑site tagging is the experimental endpoint.

Pentose phosphate pathway Coenzyme analog binding 6‑Phosphogluconate dehydrogenase

oNADP⁺/oNADPH Drive Complete Inactivation of NAD‑Dependent Isocitrate Dehydrogenase — oNAD⁺/oNADH Do Not

Incubation of pig heart NAD‑dependent isocitrate dehydrogenase with 1–3 mM oNAD⁺ or oNADH resulted in a time‑dependent activity loss that plateaued at approximately 40 % of initial activity, consistent with modification at a regulatory (non‑catalytic) nucleotide site [1]. In contrast, oNADP⁺ and oNADPH caused total inactivation, with covalent incorporation of ~3.5 mol and ~1.3 mol of reagent per average enzyme subunit, respectively [1]. The linear dependence of inactivation rate on oNADP⁺/oNADPH concentration, combined with weak protection by natural ligands, indicated that the 2′‑phosphate‑bearing analogs act as general chemical modifiers rather than site‑specific affinity labels in this enzyme context [1]. This represents a class‑level differentiation: the 2′‑phosphate group of oNADP⁺/oNADPH fundamentally alters the inactivation mechanism compared with oNAD⁺/oNADH.

TCA cycle Isocitrate dehydrogenase Allosteric nucleotide site

Irreversible Inactivation of Glucose‑6‑Phosphate Dehydrogenase: KI, Km, and Stoichiometry of oNADP⁺

oNADP⁺ irreversibly inactivated Leuconostoc mesenteroides glucose‑6‑phosphate dehydrogenase (G6PDH) with saturation kinetics, yielding a reversible‑complex dissociation constant (KI) of 1.8 mM and a maximum inactivation rate constant [1]. When used as a coenzyme, oNADP⁺ supported G6PDH activity with a Km of 200 µM [1]. Radioligand binding with [¹⁴C]oNADP⁺ demonstrated a stoichiometry of 1.0 mol of oNADP⁺ bound per enzyme subunit at complete inactivation [1]. NADP⁺ and NAD⁺ protected the enzyme from inactivation, confirming active‑site specificity [2]. This well‑characterized kinetic and stoichiometric framework provides a benchmark for evaluating oNADP⁺ performance in any NADP⁺‑dependent dehydrogenase system, enabling quantitative comparison with alternative affinity labels.

Pentose phosphate pathway G6PDH Affinity labeling stoichiometry

Differential Reactivity of oNADP⁺ vs. oNAD⁺ Toward Microsomal Flavoproteins FP1 and FP2

In rat liver microsomal preparations, oNADP⁺ inhibited NADPH‑cytochrome P‑450 reductase (FP1) with Ki ≈ 30 µM but did not form a covalent adduct, whereas oNAD⁺ (Ki > 100 µM) covalently modified FP1 with concomitant activity suppression [1]. Furthermore, NADH‑cytochrome b₅ reductase (FP2) was only slightly inactivated by oNADP⁺ at concentrations one order of magnitude higher than those required for oNAD⁺‑mediated modification [2]. This selectivity pattern—oNADP⁺ preferentially targeting FP1 reversibly while sparing FP2—cannot be replicated by oNAD⁺ and is critical when studying electron‑transfer chain topology in native membrane environments where both flavoproteins coexist.

Microsomal electron transport Flavoprotein modification NADPH‑cytochrome P‑450 reductase

High‑Value Application Scenarios for Beta‑NADP‑dialdehyde in Research and Industrial Settings


Active‑Site Titration and Stoichiometric Footprinting of NADP⁺‑Dependent Dehydrogenases

The well‑characterized 1:1 binding stoichiometry of oNADP⁺ per G6PDH subunit [1] enables its use as a quantitative active‑site titrant. By employing [¹⁴C]‑ or [³H]‑labeled oNADP⁺, researchers can determine the number of functional NADP⁺‑binding sites per oligomeric enzyme complex, a measurement not achievable with non‑covalent coenzyme analogs such as 3‑aminopyridine‑NADP⁺ [2]. This application is directly relevant to quality‑control characterization of recombinant dehydrogenases used in industrial biocatalysis.

Coenzyme‑Site Topology Mapping in Multi‑Domain Oxidoreductases

Because oNADP⁺ binds NADPH‑cytochrome P‑450 reductase with high affinity (Ki ≈ 10–30 µM) yet does not form covalent adducts with this flavoprotein [3], it serves as a reversible, high‑affinity probe for coenzyme‑site occupancy studies. This property is especially valuable in stopped‑flow or surface‑plasmon‑resonance experiments where irreversible modification would preclude kinetic analysis. In contrast, oNAD⁺ covalently modifies the same site, making it unsuitable for reversible binding measurements [3].

Selective Inactivation of NADP⁺‑Preferring Enzyme Activities in Complex Proteomes

The ability of oNADP⁺ to completely inactivate NAD‑dependent isocitrate dehydrogenase—whereas oNAD⁺ leaves substantial residual activity [4]—can be exploited in activity‑based proteomic profiling. When combined with differential protection by NADP⁺ versus NAD⁺, oNADP⁺ permits selective ablation of NADP⁺‑binding proteins in cell lysates, facilitating functional annotation of the NADP⁺‑interactome.

Mechanistic Discrimination Between NAD⁺‑ and NADP⁺‑Linked Activities in Bifunctional Enzymes

Human placental estradiol‑17β dehydrogenase exhibits both NAD⁺‑linked and NADP⁺‑linked activities within the same active site. oNADP⁺ selectively inhibits only the NAD⁺‑linked activity (Ki = 0.047 µM) without affecting the NADP⁺‑linked reaction [5]. This cofactor‑specific inhibition pattern makes oNADP⁺ a uniquely suited tool for dissecting the kinetic mechanism of bifunctional hydroxysteroid dehydrogenases, where pan‑specific inhibitors would confound interpretation.

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